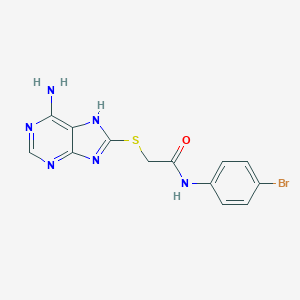![molecular formula C22H22N2O5S B297292 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid, also known as DMTA-PMA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thiazolylazoindoles and has been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage.
Biochemical and Physiological Effects:
2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been shown to have antioxidant and anti-inflammatory activities.
实验室实验的优点和局限性
One of the advantages of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is its wide range of biological activities, which makes it useful in various scientific research applications. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is its potential toxicity, which may limit its use in certain experiments. It is also important to note that the compound may have different effects on different cell types and organisms, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid in scientific research. One area of interest is the development of biosensors and other analytical tools for the detection of heavy metals and other pollutants in the environment. Another area of interest is the use of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid as a fluorescent probe for the detection of metal ions in biological samples. The compound may also have potential as a therapeutic agent for the treatment of bacterial infections, fungal infections, and cancer. Further research is needed to fully understand the mechanism of action and potential applications of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid.
合成方法
The synthesis of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid involves the reaction of 2,4-dimethoxyphenol with 2-(3,5-dimethylanilino)-1,3-thiazole-4-carbaldehyde in the presence of a base. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to form 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid. The synthesis method has been well-established, and the compound can be obtained in high purity.
科学研究应用
2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been used in various scientific research applications. It has been shown to have antimicrobial, antifungal, and anticancer activities. The compound has also been used as a fluorescent probe for the detection of metal ions. 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been used in the development of biosensors for the detection of heavy metals in water and food samples. It has also been used in the development of electrochemical sensors for the detection of dopamine and other neurotransmitters.
属性
分子式 |
C22H22N2O5S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c1-12-7-13(2)9-16(8-12)23-22-24-20(25)19(30-22)11-15-5-6-17(18(10-15)28-4)29-14(3)21(26)27/h5-11,14H,1-4H3,(H,26,27)(H,23,24,25)/b19-11- |
InChI 键 |
NGTKZLRUKNDMPA-ODLFYWEKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)NC2=NC(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)O)OC)/S2)C |
SMILES |
CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)S2)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)
![4-bromo-N-(4-chlorobenzyl)-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297210.png)
![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297213.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]-N-(2-fluorophenyl)acetamide](/img/structure/B297223.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
